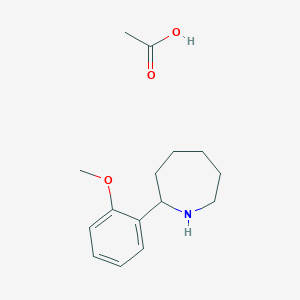

2-(2-Methoxyphenyl)azepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

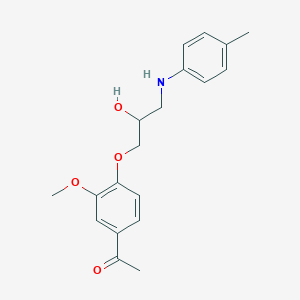

2-(2-Methoxyphenyl)azepane, also known as 2-(2-methoxyphenyl)-1-azepanamine or DMA-1, is a synthetic compound belonging to the family of azepane derivatives. It has a CAS Number of 68841-23-6 and a molecular weight of 219.33 .

Synthesis Analysis

The synthesis of seven-membered heterocycles such as azepines has been discussed in various studies . Two approaches are considered within the framework of one-stage synthesis of azepine derivatives – there are methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds .Molecular Structure Analysis

The InChI Code of 2-(2-Methoxyphenyl)azepane is1S/C14H21NO/c1-16-14-9-5-4-7-12(14)11-13-8-3-2-6-10-15-13/h4-5,7,9,13,15H,2-3,6,8,10-11H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

2-(2-Methoxyphenyl)azepane has a molecular weight of 219.33 . It is stored at room temperature and is a liquid in its physical form .Applications De Recherche Scientifique

C13H19NO⋅C2H4O2C_{13}H_{19}NO \cdot C_2H_4O_2C13H19NO⋅C2H4O2

and a molecular weight of 265.35 g/mol . Below, I’ve outlined several unique applications:- Antidepressant Properties : Researchers have investigated the potential antidepressant effects of 2-(2-Methoxyphenyl)azepane derivatives. These compounds may modulate neurotransmitter systems, making them promising candidates for drug development .

- Neuroprotection : Some studies suggest that 2-(2-Methoxyphenyl)azepane derivatives exhibit neuroprotective properties. They could play a role in preventing neuronal damage and promoting brain health .

- Building Block : Chemists use 2-(2-Methoxyphenyl)azepane as a versatile building block in organic synthesis. It participates in various reactions, such as ring-opening reactions and cross-coupling reactions .

- Chiral Ligands : The compound’s chiral derivatives serve as ligands in asymmetric catalysis. These ligands enhance the enantioselectivity of certain reactions .

- Polymerization Initiators : Researchers explore the use of 2-(2-Methoxyphenyl)azepane derivatives as initiators in polymerization processes. These compounds can help control polymer chain growth and improve material properties .

- Cell Membrane Permeability : Scientists investigate the permeability of 2-(2-Methoxyphenyl)azepane derivatives across cell membranes. Understanding their transport properties is crucial for drug delivery and bioavailability .

- Receptor Interactions : Some studies focus on the interaction of these compounds with specific receptors (e.g., serotonin receptors). Such insights aid in understanding their pharmacological effects .

- Pesticide Development : Researchers explore the potential of 2-(2-Methoxyphenyl)azepane derivatives as novel pesticides. Their structural features may lead to effective pest control agents .

- Odorants and Flavors : The compound’s aromatic properties make it relevant in the creation of synthetic fragrances and flavors. Chemists study its olfactory characteristics and use it as a reference compound .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science

Biological Studies

Agrochemical Research

Flavor and Fragrance Industry

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Seven-membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications . There is much work yet to be done in the biological section, as it is not explored and reported in the literature; therefore, N-containing seven-membered heterocycles still have much scope for the researchers .

Propriétés

IUPAC Name |

acetic acid;2-(2-methoxyphenyl)azepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.C2H4O2/c1-15-13-9-5-4-7-11(13)12-8-3-2-6-10-14-12;1-2(3)4/h4-5,7,9,12,14H,2-3,6,8,10H2,1H3;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNELAZISYVIYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC=CC=C1C2CCCCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)azepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2446300.png)

![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide](/img/structure/B2446301.png)

![5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2446307.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2446313.png)

![2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride](/img/structure/B2446319.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2446321.png)